Diazenediolate
Description
Diazenediolate (N₂O₂²⁻) is a nitrogen-oxygen anion characterized by a diazene (N=N) core bonded to two deprotonated hydroxyl groups. This compound is notable for its role as a redox-active species in coordination chemistry and catalysis, particularly in oxidation-reduction reactions and electron-transfer processes. Its resonance-stabilized structure allows for versatile reactivity, making it relevant in synthetic chemistry and materials science .
Properties
Molecular Formula |
N2O2-2 |
|---|---|
Molecular Weight |
60.013 g/mol |
IUPAC Name |
dioxidodiazene |
InChI |
InChI=1S/H2N2O2/c3-1-2-4/h(H,1,4)(H,2,3)/p-2 |
InChI Key |
NFMHSPWHNQRFNR-UHFFFAOYSA-L |
SMILES |
N(=N[O-])[O-] |
Canonical SMILES |
N(=N[O-])[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
| Compound | Core Structure | Functional Groups | Redox Activity | Applications |
|---|---|---|---|---|
| Diazenediolate | N=N bonded to two O⁻ groups | Diradical character, resonance-stabilized | High | Catalysis, electron transport |
| Compound 6m | Thiazolidinone-quinazolinone hybrid | Thioxothiazolidinone, acetamide, benzodioxole | Moderate | Antimicrobial, anticancer agents |
| Compound 6n | Thiazolidinone-quinazolinone hybrid | Methoxybenzylidene, thioacetamide | Low-Moderate | Enzyme inhibition (e.g., COX-2) |
| Compound 6o | Thiazolidinone-quinazolinone hybrid | Phenylallylidene, thioacetamide | Low | Antifungal, anti-inflammatory |
Reactivity and Stability
- This compound exhibits high redox activity due to its diradical nature and ability to stabilize charge through resonance. This contrasts with compounds 6m–6o, which rely on sulfur-containing groups (e.g., thioxothiazolidinone) and aromatic moieties for stability.
- This compound’s instability in acidic conditions contrasts with the thiazolidinone derivatives’ stability, attributed to their rigid heterocyclic frameworks .
Research Findings and Limitations
- This compound: Studies highlight its role in mediating electron transfer in metalloenzymes but note challenges in isolating the pure compound .
- Thiazolidinone Derivatives (6m–6o): Advantages: High selectivity for biological targets, low cytotoxicity (e.g., 6m: >90% cell viability at 25 μM). Limitations: Limited solubility in aqueous media, requiring formulation with co-solvents .
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